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The Structural Elucidation of Desmethylrocaglamide: A Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylrocaglamide, a member of the rocaglamide family of natural products, has garnered significant interest for its potent biological activities, including anticancer and insecticidal properties. This technical guide provides an in-depth overview of the structure elucidation of **desmethylrocaglamide**, compiling key spectroscopic data, outlining experimental methodologies, and visualizing its mechanism of action. The information presented is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Desmethylrocaglamide belongs to the cyclopenta[b]benzofuran class of lignans, first isolated from plants of the Aglaia genus. Its structure is closely related to that of rocaglamide, the parent compound of this family. The initial structure elucidation of **desmethylrocaglamide** was reported in 1993 by Ishibashi and colleagues, who utilized a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine its molecular architecture[1]. Like other rocaglamides, **desmethylrocaglamide** exhibits significant biological activity, primarily through the inhibition of the eukaryotic initiation factor 4A (eIF4A), a key component of the protein translation machinery[2][3][4][5][6]. This targeted action makes it a compelling candidate for further investigation in cancer chemotherapy.



Physicochemical and Spectroscopic Data

The structural elucidation of **desmethylrocaglamide** was achieved through meticulous analysis of its spectroscopic data. Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of

Desmethylrocaglamide

Property	Value	Reference
Molecular Formula	C28H29NO7	[1]
Molar Mass	491.53 g/mol	Calculated
Appearance	Amorphous powder	General observation for rocaglamides
Key Structural Feature	-CONHCH₃ group at C-2	[1]

Table 2: ¹H NMR Spectral Data of Desmethylrocaglamide (CDCl₃)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~4.9	d	~5-7
H-2	~3.9	dd	~5-7, ~13-14
H-3	~4.2	d	~13-14
H-5	~6.3	d	~1.9
H-7	~6.2	d	~1.9
H-2'	~6.8	d	~2.2
H-5'	~6.7	d	~8.5
H-6'	~6.8	dd	~2.2, 8.5
OMe-6	~3.8	S	-
OMe-8	~3.9	s	-
N-Me	~2.8	d	~4.5
NH	~6.0	br q	~4.5

Note: The chemical shift values are approximate and based on comparative data from various rocaglamide derivatives. The exact values from the original 1993 publication by Ishibashi et al. are not fully available in the reviewed literature.

Table 3: ¹³C NMR Spectral Data of Desmethylrocaglamide (CDCl₃)



C-1 ~80 C-2 ~51 C-3 ~57 C-3a ~50 C-4a ~129 C-5 ~90 C-6 ~158 C-7 ~92 C-8 ~159 C-8a ~105 C-8b ~85 C-1' ~130 C-2' ~116 C-3' ~145 C-4' ~144 C-5' ~111 C-6' ~122 C=O ~170 OMe-6 ~55	Carbon	Chemical Shift (δ, ppm)
C-3a -50 C-4a -129 C-5 -90 C-6 -158 C-7 -92 C-8 -159 C-8a -105 C-8b -85 C-1' -130 C-2' -116 C-3' -145 C-4' -144 C-5' -111 C-6' -122 C=0 -170	C-1	~80
C-3a ~50 C-4a ~129 C-5 ~90 C-6 ~158 C-7 ~92 C-8 ~159 C-8a ~105 C-8b ~85 C-1' ~130 C-2' ~116 C-3' ~145 C-4' ~144 C-5' ~111 C-6' ~122 C=0 ~170	C-2	~51
C-4a ~129 C-5 ~90 C-6 ~158 C-7 ~92 C-8 ~159 C-8a ~105 C-8b ~85 C-1' ~130 C-2' ~116 C-3' ~145 C-4' ~144 C-5' ~111 C-6' ~122 C=0 ~170	C-3	~57
C-5 ~90 C-6 ~158 C-7 ~92 C-8 ~159 C-8a ~105 C-8b ~85 C-1' ~130 C-2' ~116 C-3' ~145 C-4' ~144 C-5' ~111 C-6' ~122 C=0 ~170	C-3a	~50
C-6 ~158 C-7 ~92 C-8 ~159 C-8a ~105 C-8b ~85 C-1' ~130 C-2' ~116 C-3' ~145 C-4' ~144 C-5' ~111 C-6' ~122 C=0 ~170	C-4a	~129
C-7 ~92 C-8 ~159 C-8a ~105 C-8b ~85 C-1' ~130 C-2' ~116 C-3' ~145 C-4' ~144 C-5' ~111 C-6' ~122 C=0 ~170	C-5	~90
C-8 ~159 C-8a ~105 C-8b ~85 C-1' ~130 C-2' ~116 C-3' ~145 C-4' ~144 C-5' ~111 C-6' ~122 C=0 ~170	C-6	~158
C-8a -105 C-8b -85 C-1' -130 C-2' -116 C-3' -145 C-4' -144 C-5' -111 C-6' -122 C=0 -170	C-7	~92
C-8b ~85 C-1' ~130 C-2' ~116 C-3' ~145 C-4' ~144 C-5' ~111 C-6' ~122 C=0 ~170	C-8	~159
C-1' ~130 C-2' ~116 C-3' ~145 C-4' ~144 C-5' ~111 C-6' ~122 C=0 ~170	C-8a	~105
C-2' ~116 C-3' ~145 C-4' ~144 C-5' ~111 C-6' ~122 C=O ~170	C-8b	~85
C-3' ~145 C-4' ~144 C-5' ~111 C-6' ~122 C=O ~170	C-1'	~130
C-4' ~144 C-5' ~111 C-6' ~122 C=O ~170	C-2'	~116
C-5' ~111 C-6' ~122 C=O ~170	C-3'	~145
C-6' ~122 C=O ~170	C-4'	~144
C=O ~170	C-5'	~111
	C-6'	~122
OMe-6 ~55	C=O	~170
<u> </u>	OMe-6	~55
OMe-8 ~56	OMe-8	~56
N-Me ~26	N-Me	~26

Note: The chemical shift values are approximate and based on comparative data from various rocaglamide derivatives. The exact values from the original 1993 publication by Ishibashi et al.



are not fully available in the reviewed literature.

Table 4: Mass Spectrometry Data for

Desmethylrocaglamide

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation	Reference
ESI-MS	492.1966	[M+H] ⁺	[7]
EI-MS	316, 329	Characteristic fragment ions for rocaglamides with a hydroxy substituent at C-3'	[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and structure elucidation of **desmethylrocaglamide**.

Isolation of Desmethylrocaglamide

Desmethylrocaglamide is typically isolated from the leaves and twigs of Aglaia species, such as Aglaia odorata[1]. A general protocol for its isolation is as follows:

- Extraction: Dried and powdered plant material is extracted with a moderately polar solvent, such as methanol or ethyl acetate, at room temperature. The extraction is repeated multiple times to ensure complete recovery of the secondary metabolites.
- Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between hexane, chloroform, and methanol to separate compounds based on their polarity.
 Rocaglamides typically partition into the chloroform or ethyl acetate fraction.
- Chromatographic Separation: The rocaglamide-rich fraction is subjected to a series of chromatographic techniques for purification.



- Column Chromatography: Initial separation is often performed on a silica gel column using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate or chloroformmethanol).
- Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing compounds with similar retention factors can be achieved using preparative TLC.
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure
 desmethylrocaglamide is typically achieved using reversed-phase HPLC with a suitable
 solvent system (e.g., methanol-water or acetonitrile-water).

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the complex structure of natural products like **desmethylrocaglamide**.

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- 1D NMR Spectroscopy:
 - ¹H NMR spectra are acquired to determine the number and types of protons, their chemical environments, and their scalar couplings.
 - ¹³C NMR spectra, often with proton decoupling, are acquired to determine the number of carbon atoms and their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR Spectroscopy: A suite of 2D NMR experiments is crucial for assembling the molecular structure.
 - COSY (Correlation Spectroscopy): Identifies proton-proton scalar couplings, revealing neighboring protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.



- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule[1].

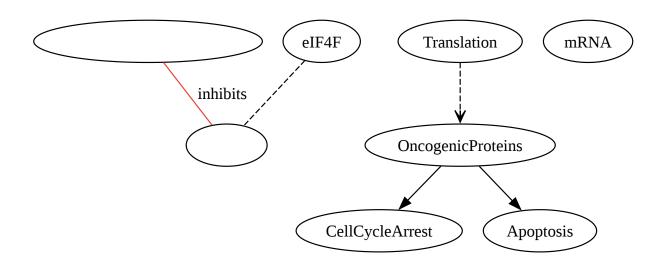
Mass spectrometry provides the molecular weight and elemental composition of the compound, as well as information about its fragmentation pattern.

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for rocaglamides, which typically yields the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which results in more extensive fragmentation[1].
- Mass Analysis: High-resolution mass spectrometry (HRMS), for instance, using a time-offlight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass of the molecular ion, from which the elemental formula can be deduced.
- Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. For rocaglamides, characteristic cleavages are often observed, aiding in the identification of the core structure and substituents[1].

Mechanism of Action and Signaling Pathway

Desmethylrocaglamide, like other rocaglamides, exerts its potent biological effects by targeting the translation initiation factor eIF4A[2][3][4][5][6]. This RNA helicase is a component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome binding and the initiation of protein synthesis.





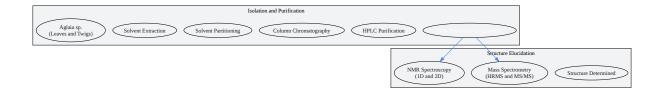
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The binding of **desmethylrocaglamide** to eIF4A stabilizes the interaction between eIF4A and polypurine sequences in the mRNA, effectively "clamping" the helicase onto the mRNA strand[8][9][10][11]. This action creates a roadblock for the scanning 43S pre-initiation complex, thereby inhibiting the translation of specific mRNAs, particularly those with long, structured 5'-UTRs that are highly dependent on eIF4A activity. Many of these eIF4A-dependent transcripts encode for proteins that are critical for cell growth and survival, including oncogenes like c-Myc.

The downstream consequences of eIF4A inhibition by **desmethylrocaglamide** include:

- Decreased synthesis of oncogenic proteins: This leads to the suppression of key drivers of cancer cell proliferation and survival.
- Cell cycle arrest: Cancer cells are often arrested in the G2/M phase of the cell cycle[4].
- Induction of apoptosis: The inhibition of pro-survival proteins and the activation of stress pathways can lead to programmed cell death[2][4].





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Conclusion

The structure of **desmethylrocaglamide** has been unequivocally established through a combination of advanced spectroscopic techniques, primarily NMR and mass spectrometry. The detailed data and methodologies presented in this guide provide a solid foundation for researchers working with this and related compounds. The elucidation of its mechanism of action as a potent inhibitor of the eIF4A helicase has opened up exciting avenues for the development of novel anticancer therapeutics. Further research into the synthesis of **desmethylrocaglamide** analogues and a deeper understanding of its interactions with the translation machinery will be crucial in realizing its full therapeutic potential.

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